

Application Notes and Protocols for the Quantification of F3226-1387

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Compound of Interest

Compound Name: F3226-1387

Cat. No.: B2360956

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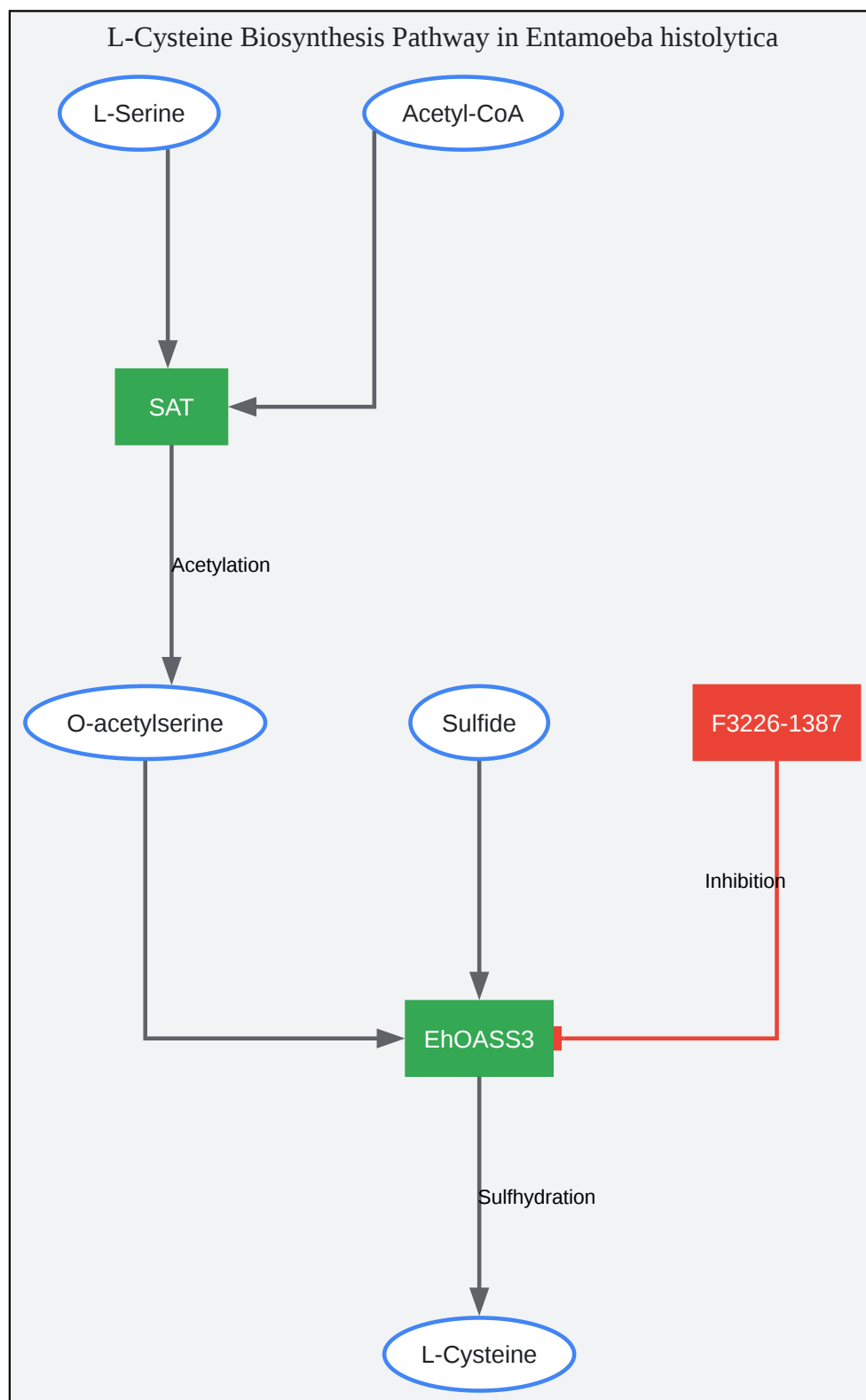
Introduction

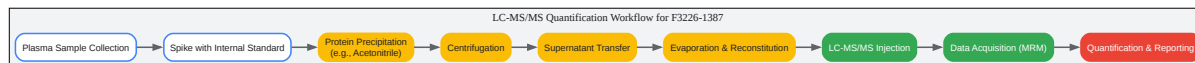
F3226-1387 is a potent inhibitor of the *Entamoeba histolytica* O-acetylserine sulfhydrylase (EhOASS3) enzyme, a critical component of the parasite's de novo L-cysteine biosynthesis pathway.^[1] This pathway is essential for the survival, proliferation, and motility of *E. histolytica*. As this pathway is absent in humans, EhOASS3 presents a promising therapeutic target for the development of new anti-amoebic drugs. Accurate and reliable quantification of **F3226-1387** in various biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.

This document provides detailed application notes and a proposed protocol for the quantification of **F3226-1387** using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of F3226-1387 Target

The proposed mechanism of action for **F3226-1387** involves the inhibition of the L-cysteine biosynthesis pathway in *Entamoeba histolytica*. This pathway consists of two key enzymatic reactions. First, Serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to O-acetylserine (OAS). Subsequently, O-acetylserine sulfhydrylase (OASS), the target of **F3226-1387**, facilitates the conversion of OAS and sulfide into L-cysteine. By inhibiting EhOASS3, **F3226-1387** disrupts the production of L-cysteine, an amino acid vital for the parasite's survival.





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References

- 1. researchgate.net [researchgate.net]
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